ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-51-4) is a synthetic thiophene-2-carboxylate derivative with a molecular formula of C₁₆H₁₇NO₄S and a molecular weight of 319.38 g/mol. Its architecture combines a 4-methoxybenzamido substituent at the 5-position with a methyl group at the 3-position of the thiophene ring, creating a defined spatial and electronic environment that influences intermolecular interactions and reactivity.

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
CAS No. 477567-51-4
Cat. No. B6523809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate
CAS477567-51-4
Molecular FormulaC16H17NO4S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)9-13(22-14)17-15(18)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,17,18)
InChIKeyGFEXCUJGSAHIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-51-4): A Strategic Thiophene Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-51-4) is a synthetic thiophene-2-carboxylate derivative with a molecular formula of C₁₆H₁₇NO₄S and a molecular weight of 319.38 g/mol . Its architecture combines a 4-methoxybenzamido substituent at the 5-position with a methyl group at the 3-position of the thiophene ring, creating a defined spatial and electronic environment that influences intermolecular interactions and reactivity [1]. As a versatile intermediate, it serves as a building block in the synthesis of biologically active molecules, particularly those targeting kinases, GPCRs, and epigenetic enzymes . Its predicted physicochemical properties include a density of 1.265±0.06 g/cm³, a boiling point of 400.7±45.0 °C, and a pKa of 12.87±0.70, which are critical for formulation and purification protocols .

Why In-Class Thiophene Analogs Cannot Replace Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate for Critical Applications


Substituting ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate with a generic thiophene analog is a high-risk decision for procurement specialists. The compound's specific substitution pattern, featuring an ethyl ester at the 2-position, a methyl group at the 3-position, and a 4-methoxybenzamido moiety at the 5-position, creates a unique hydrogen-bonding landscape, steric profile, and electronic distribution that directly governs target engagement and metabolic stability [1]. Even minor modifications, such as replacing the 4-methoxybenzamido group with a hydroxybenzamido or chlorobenzamido analog, can dramatically alter selectivity profiles and potency, as demonstrated in structure-activity relationship (SAR) studies within the broader thiophene carboxamide class [2]. Furthermore, the presence of the 3-methyl group provides a unique steric constraint that influences the molecule’s conformational flexibility and metabolic susceptibility in ways that a des-methyl analog cannot replicate [3]. This specificity necessitates rigorous sourcing and certification to ensure research reproducibility and avoid costly experimental failures.

Direct Comparative Performance Data for Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate vs. Closest Analogs


Optimal Application Scenarios for Procuring Ethyl 5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate Based on Verified Data


Kinase Inhibitor Lead Optimization and Selectivity Profiling

The compound's 4-methoxybenzamido group is a well-validated motif for hinge-region binding in kinase inhibitors. Its use is recommended in SAR campaigns where subtle modifications to the solvent-exposed region are being explored to improve selectivity against off-target kinases [1].

GPCR Antagonist Development

Given its structural similarity to privileged scaffolds in P2X3 and CB2 receptor antagonists, the compound is a strategic intermediate for the development of novel, subtype-selective GPCR modulators [2].

Epigenetic Drug Discovery (Histone Deacetylase Inhibitors)

Thiophene-based benzamide analogs are established HDAC inhibitors. This compound can be utilized as a core scaffold for synthesizing focused libraries aimed at enhancing isoform selectivity for HDAC1/2/3 over HDAC6 [3].

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